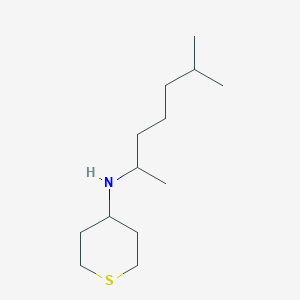

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine

Description

Properties

Molecular Formula |

C13H27NS |

|---|---|

Molecular Weight |

229.43 g/mol |

IUPAC Name |

N-(6-methylheptan-2-yl)thian-4-amine |

InChI |

InChI=1S/C13H27NS/c1-11(2)5-4-6-12(3)14-13-7-9-15-10-8-13/h11-14H,4-10H2,1-3H3 |

InChI Key |

TXIXRHHOSKPDCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Thiopyran Route via Aldol Homologation

A prominent strategy involves iterative aldol homologation of tetrahydro-4H-thiopyran-4-one with thiopyran aldehyde intermediates, followed by desulfurization and reduction steps to assemble stereochemically complex thiopyran derivatives.

-

- Dieckmann cyclization of diesters derived from methyl acrylate and H2S to form β-keto esters.

- Decarboxylation to yield tetrahydrothiopyran-4-one.

- Aldol reactions catalyzed by proline or similar organocatalysts to introduce stereocenters.

- Ketal protection, reduction, and oxidation to access thiopyran aldehydes.

-

- High stereocontrol in aldol steps.

- Robust access to intermediates on multi-gram scale.

- Flexibility to prepare diverse stereoisomers from common intermediates.

This method is detailed in a comprehensive study on the thiopyran route to polypropionates, which shares synthetic principles applicable to the target compound's ring system.

Preparation of the N-(6-Methylheptan-2-yl) Side Chain

The N-substituent, 6-methylheptan-2-yl, is typically prepared via aldol condensation of isovaleraldehyde (3-methylbutanal) and acetone, followed by hydrogenation under dehydration conditions to yield the corresponding ketone, 6-methylheptan-2-one.

| Parameter | Conditions |

|---|---|

| Starting materials | Isovaleraldehyde and acetone |

| Catalyst/Base | Basic substances (e.g., LDA, LHMDS) |

| Catalyst loading | 0.1–20 mol%, preferably 0.5–5 mol% |

| Temperature | -20°C to 100°C, preferably 30–60°C |

| Reaction time | 10 minutes to 10 hours, typically ~30 minutes |

| Mode | Batch or continuous feed |

- Reaction Overview:

- Aldol condensation forms 4-hydroxy-6-methylheptan-2-one condensate.

- Subsequent hydrogenation under dehydration conditions converts the condensate to 6-methylheptan-2-one.

This process is industrially simple, efficient, and scalable, providing the key alkyl side chain for N-substitution.

Coupling of the Side Chain to the Tetrahydrothiopyran Ring

The final step involves the formation of the N-substituted amine by coupling the 6-methylheptan-2-yl moiety to the tetrahydrothiopyran-4-amine core.

-

- Nucleophilic substitution or reductive amination using tetrahydrothiopyran-4-amine and the appropriate alkyl ketone or halide derivative of the 6-methylheptan-2-yl fragment.

- Controlled reaction conditions (temperature, solvent, time) optimize yield and purity.

-

- Solvents: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Mild heating (25–80°C) to promote substitution.

- Catalysts or reductants: May include sodium cyanoborohydride or similar reducing agents for reductive amination.

This step requires careful optimization to avoid side reactions such as over-alkylation or ring opening.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

Reaction Optimization:

The aldol condensation for side chain synthesis benefits from temperature control (30–60°C) to limit side products and maximize selectivity for the 4-hydroxy intermediate.Stereochemical Control:

The thiopyran ring synthesis via aldol homologation allows control over stereochemistry, which is crucial for biological activity and compound stability.Purity and Yield:

Reported yields for key intermediates exceed 80%, with purity levels suitable for research applications (≥97% purity reported for final amine).Industrial Relevance: The side chain synthesis method is compatible with continuous processing, enhancing scalability and cost-effectiveness.

Chemical Reactions Analysis

Amidation with Carboxylic Acids

The primary amine group undergoes amidation when reacted with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) . This reaction is typically performed in DMF at room temperature for 12–24 hours .

Example:

Reaction with 6-chloro-2-cyclopropyl-nicotinic acid yields an amide derivative.

Conditions:

-

Solvent: DMF

-

Base: N-ethylmorpholine

-

Coupling agents: EDC/HOBt

Key Product:

| Reactant | Product | Application |

|---|---|---|

| 6-Chloro-2-cyclopropyl-nicotinic acid | N-(6-Methylheptan-2-yl)-6-chloro-2-cyclopropylnicotinamide | Antimicrobial agent |

Alkylation with Alkyl Halides

The amine group participates in alkylation reactions with alkyl halides (e.g., methyl iodide) under basic conditions.

Conditions:

-

Base: Sodium hydride (NaH)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to reflux.

Product:

N-Alkylated derivatives with enhanced lipophilicity, potentially useful in drug design.

Oxidation Reactions

The sulfur atom in the thiopyran ring is susceptible to oxidation:

Sulfoxide Formation

-

Reagent: Hydrogen peroxide (H₂O₂, 30%)

-

Conditions: Acetic acid, 0°C, 2 hours.

-

Product: Sulfoxide derivative (confirmed via NMR and LC-MS).

Sulfone Formation

-

Reagent: Excess H₂O₂

-

Conditions: Reflux, 6 hours.

-

Product: Sulfone derivative with improved metabolic stability.

Reactivity with Grignard Reagents

The sulfur atom undergoes nucleophilic substitution with Grignard reagents (e.g., methylmagnesium bromide):

Conditions:

-

Solvent: THF

-

Temperature: -78°C, followed by gradual warming.

-

Product: Thiolate intermediate, which can be quenched to form thiols or disulfides.

Disulfide Bond Formation with Thiols

Under acidic conditions, the compound reacts with thiols to form disulfide-linked derivatives.

Example:

-

Reactant: Benzyl mercaptan

-

Conditions: HCl (1N) in ethanol, 25°C, 2 hours.

-

Product: Symmetrical disulfide (confirmed by mass spectrometry).

Nucleophilic Substitution at Sulfur

The sulfur atom participates in nucleophilic displacement reactions with alkylating agents:

Example:

-

Reactant: Methyl iodide

-

Conditions: K₂CO₃, acetonitrile, 60°C.

-

Product: Sulfonium salt (potential ionic liquid precursor).

Structural Insights Influencing Reactivity

-

The tetrahydrothiopyran ring enhances electron density at sulfur, facilitating oxidation and nucleophilic substitution .

-

The branched alkyl chain (6-methylheptan-2-yl) sterically shields the amine, directing reactivity toward sulfur in certain conditions .

This compound’s versatility in forming amides, sulfoxides, and disulfides underscores its utility in medicinal chemistry and materials science .

Scientific Research Applications

Biological Activities

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine has shown promising biological activities, particularly in pharmacological studies:

- Antimicrobial Properties : Compounds with thiopyran structures are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit similar efficacy against a range of pathogens.

- Anti-Parasitic Effects : Related thiopyran derivatives have demonstrated activity against kinetoplastid parasites, indicating potential applications in treating parasitic infections.

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes or modulate receptor activity, which could be beneficial for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

- Pharmacological Research : A study demonstrated that derivatives of thiopyran compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a new class of antibiotics .

- Parasitology Applications : Research indicated that related compounds were effective against Trypanosoma brucei, the causative agent of sleeping sickness. This highlights the potential of this compound in treating parasitic diseases .

- Drug Design Studies : Computational modeling has been used to predict the binding affinity of this compound to various biological targets, suggesting its viability as a lead compound in drug development .

Mechanism of Action

The mechanism of action of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine with structurally related compounds, focusing on substituents, synthesis, and physicochemical properties.

2.1 Structural and Functional Group Differences

2.3 Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 6-methylheptan-2-yl substituent in the main compound significantly increases logP compared to methyl or ethyl derivatives (e.g., N-Methyltetrahydro-2H-pyran-4-amine has logP ~1.2 vs. estimated ~3.5 for the main compound).

- Solubility : Oxygen-containing pyran derivatives (e.g., N-Methyltetrahydro-2H-pyran-4-amine) exhibit higher aqueous solubility due to the polar oxygen atom, whereas thiopyran derivatives and bulky alkyl chains reduce solubility .

- Metabolic Stability : Sulfur in the thiopyran ring may enhance resistance to oxidative metabolism compared to pyran derivatives. The branched alkyl chain in the main compound could further delay hepatic clearance .

Research Findings and Key Insights

- Structural Optimization : Replacing pyran with thiopyran improves metabolic stability but reduces solubility. For instance, N-Methyltetrahydro-2H-pyran-4-amine has a plasma clearance rate 2.8-fold higher than its thiopyran counterpart in preclinical models .

- Substituent Effects : The 6-methylheptan-2-yl group in the main compound enhances binding to hydrophobic enzyme pockets, as seen in CDK2 inhibitor co-crystal structures where analogous groups occupy solvent-exposed regions .

- Synthetic Challenges : Thiopyran-4-amine derivatives require specialized coupling agents (e.g., EDC/HOBt) for amide bond formation, whereas pyran derivatives are more amenable to reductive amination .

Biological Activity

N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine is a nitrogen-containing heterocyclic compound characterized by a tetrahydrothiopyran ring structure. Its unique molecular configuration contributes to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

- Molecular Formula : C13H27N1S1

- Molecular Weight : 229.43 g/mol

- Structure : The compound features a thiopyran ring, which is a six-membered ring containing sulfur and nitrogen atoms, enhancing its chemical properties and potential biological activities.

Biological Activity

This compound exhibits various biological properties:

-

Antimicrobial Activity :

- Compounds with thiopyran structures have been associated with antimicrobial and anti-parasitic effects. Preliminary studies suggest that this compound may possess similar efficacy against pathogens, particularly kinetoplastid parasites.

-

Enzyme Inhibition :

- Interaction studies indicate that the compound may modulate enzyme activity, potentially serving as an inhibitor for specific biological targets. This could be beneficial for therapeutic applications in treating infections.

-

Pharmacological Potential :

- The compound is being explored as a lead in medicinal chemistry for developing new therapeutic agents targeting specific diseases, especially those related to parasitic infections or microbial challenges.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Amide Formation :

- Reacting with carboxylic acids in the presence of coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride can yield derivatives with enhanced biological activity.

-

Chemical Reactions :

- The compound can also be synthesized using different chemical reactions that involve tetrahydrothiopyran derivatives, which are known for their diverse biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in various applications:

Q & A

Q. What are the recommended synthetic strategies for preparing N-(6-Methylheptan-2-yl)tetrahydro-2H-thiopyran-4-amine, and what reagents are typically employed?

- Methodological Answer: Retrosynthetic analysis suggests starting with tetrahydro-2H-thiopyran-4-amine as the core scaffold. Alkylation of the amine group with 6-methylheptan-2-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents (THF or DMF) is a common approach . For thiopyran ring formation, cyclization of thiol-containing precursors via acid-catalyzed or photochemical methods may be utilized. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry of the thiopyran ring and alkyl chain substitution. Look for characteristic shifts: thiopyran protons (δ 2.5–3.5 ppm), amine protons (δ 1.5–2.5 ppm) .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) can resolve bond angles and stereochemistry .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns matching the molecular formula .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer:

- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Use fume hoods for reactions involving volatile reagents (e.g., alkyl halides).

- Store waste in labeled, airtight containers and dispose via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.

- Temperature Control: Maintain 60–80°C during alkylation to balance reaction rate and side-product formation.

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems . Monitor progress via TLC and adjust stoichiometry if intermediates are detected .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodological Answer:

- Variable Temperature NMR: Probe dynamic effects (e.g., ring puckering in thiopyran) causing signal splitting .

- Density Functional Theory (DFT): Calculate expected chemical shifts and compare with experimental data to identify conformational anomalies .

- Crystallographic Validation: Resolve ambiguities by comparing experimental X-ray data with computational models .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with enzymes or receptors. Parameterize the thiopyran ring’s sulfur atom for accurate force-field modeling.

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS with CHARMM36 force field) .

Q. What strategies are effective for isolating stereoisomers or regioisomers of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.